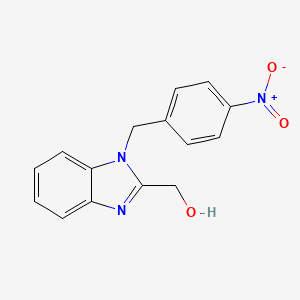![molecular formula C8H12N2OS B8721271 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- CAS No. 52378-45-7](/img/structure/B8721271.png)
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and a sulfanyl group linked to an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloromethylpyridine-3-OL as a starting material, which is reacted with 2-aminoethanethiol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
Uniqueness
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52378-45-7 |
|---|---|
Molekularformel |
C8H12N2OS |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2OS/c9-3-5-12-6-7-8(11)2-1-4-10-7/h1-2,4,11H,3,5-6,9H2 |
InChI-Schlüssel |
YTFSLUOQGOXGNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CSCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Bromo-1-cyclopropyl-7-methoxy-1H-benzo[d]imidazole](/img/structure/B8721237.png)
![2-[[5-(Hydroxymethyl)-2-furanylmethyl]thio]ethanamine](/img/structure/B8721245.png)

![[1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-](/img/structure/B8721277.png)


![Ferrocene, [[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-](/img/structure/B8721286.png)
![5-Chloro-3-[[ethoxy(methyl)phosphoryl]methyl]-1-benzothiophene](/img/structure/B8721292.png)
